A Comprehensive Technical Guide to the Synthesis of Bis(4-aminophenyl) terephthalate
A Comprehensive Technical Guide to the Synthesis of Bis(4-aminophenyl) terephthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Bis(4-aminophenyl) terephthalate, a key monomer in the production of high-performance polymers. This document outlines the primary synthetic methodologies, experimental protocols, and characterization data to support researchers and professionals in the fields of materials science and drug development.
Introduction
Bis(4-aminophenyl) terephthalate is a diamine monomer that contains ester linkages, making it a valuable building block for the synthesis of various polymers, including polyimides and polyamides. These polymers exhibit desirable properties such as high thermal stability and enhanced solubility in organic solvents, facilitating their processing into thin films and other advanced materials. The terminal amino groups provide reactive sites for polymerization reactions.
Synthetic Methodologies
Two primary methods are commonly employed for the synthesis of Bis(4-aminophenyl) terephthalate:
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Condensation of 4-Aminophenol with Terephthaloyl Chloride: This is a widely used method due to its high reactivity and typically higher yields. The reaction is a low-temperature polycondensation carried out in a polar aprotic solvent.
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Acid-Catalyzed Esterification of Terephthalic Acid with 4-Aminophenol: This method involves the direct esterification of terephthalic acid and 4-aminophenol in the presence of a strong acid catalyst.
Below are detailed experimental protocols for both methods, compiled from scientific literature.
Experimental Protocols
Method 1: Synthesis via Condensation of 4-Aminophenol and Terephthaloyl Chloride
This procedure details the synthesis of Bis(4-aminophenyl) terephthalate through the reaction of 4-aminophenol with terephthaloyl chloride in a polar aprotic solvent.
Materials:
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4-Aminophenol
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Terephthaloyl chloride
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Pyridine
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N,N-Dimethylformamide (DMF), anhydrous
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Dioxane, anhydrous
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Deionized water
Equipment:
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Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel
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Ice bath
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Heating mantle with a temperature controller
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Büchner funnel and filter flask
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Vacuum oven
Procedure:
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In a 100 mL three-neck round-bottom flask, dissolve a specific molar amount of 4-aminophenol in anhydrous N,N-Dimethylformamide (DMF).
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Add a corresponding molar amount of pyridine to the solution and cool the flask in an ice bath.
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In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous dioxane.
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Slowly add the terephthaloyl chloride solution dropwise to the stirred 4-aminophenol solution over a period of 30 minutes, while maintaining the temperature at 0-5 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to 50°C and stir for one hour.
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Cool the reaction mixture to room temperature and pour it into 25 mL of cold water to precipitate the product.
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Filter the resulting precipitate using a Büchner funnel, wash thoroughly with deionized water, and dry in a vacuum oven.
Reaction Workflow:
Caption: Synthesis of Bis(4-aminophenyl) terephthalate via condensation.
Method 2: Synthesis via Acid-Catalyzed Esterification
This protocol describes the synthesis of Bis(4-aminophenyl) terephthalate by the direct esterification of terephthalic acid with 4-aminophenol using sulfuric acid as a catalyst.
Materials:
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Terephthalic acid
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4-Aminophenol
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Concentrated sulfuric acid (H₂SO₄)
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Dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Deionized water
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Brine (saturated NaCl solution)
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Diethyl ether or Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask with a reflux condenser and a stir bar
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Heating mantle with a temperature controller
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Separatory funnel
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Büchner funnel and filter flask
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Rotary evaporator
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Vacuum oven
Procedure:
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In a round-bottom flask, add terephthalic acid and a stir bar.
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Add a stoichiometric excess of 4-aminophenol and dimethylformamide (DMF) as the solvent.
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Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
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Heat the reaction mixture to a temperature between 120-140°C and reflux for 12 to 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
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Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Reaction Workflow:
Caption: Synthesis of Bis(4-aminophenyl) terephthalate via esterification.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of Bis(4-aminophenyl) terephthalate.
Table 1: Reaction Conditions and Yields
| Synthesis Method | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Condensation | 4-Aminophenol, Terephthaloyl Chloride | DMF/Dioxane | Pyridine | 0-50 | 2-4 | 80-85[1] |
| Acid-Catalyzed Esterification | Terephthalic Acid, 4-Aminophenol | DMF | H₂SO₄ | 120-140 | 12-24 | 65-72[1] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₀H₁₆N₂O₄ |
| Molecular Weight | 348.36 g/mol |
| Appearance | White to light brown powder |
| Melting Point | 224 °C (decomposes)[2] |
| Purity (HPLC) | >98.0% |
| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic Protons (4-aminophenyl): 6.5-7.5 (m), Aromatic Protons (terephthalate): ~8.0 (s), Amine Protons: ~5.0 (br s) |
| ¹³C NMR (DMSO-d₆, δ, ppm) | Carbonyl Carbon: ~165, Aromatic Carbons: 114-150 |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching), ~1720 (C=O ester stretching), ~1600 (C=C aromatic stretching), ~1270 (C-O ester stretching) |
Note: The NMR and FTIR data are typical expected values and may vary slightly depending on the solvent and instrument used.
Characterization
The structure and purity of the synthesized Bis(4-aminophenyl) terephthalate can be confirmed using various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. In ¹H NMR, the aromatic protons of the 4-aminophenyl groups are expected to appear as multiplets in the range of 6.5-7.5 ppm. The protons of the terephthalate ring will likely appear as a singlet around 8.0 ppm, and the amine protons will show a broad singlet around 5.0 ppm. In ¹³C NMR, the carbonyl carbon of the ester group should be observed around 165 ppm, with the aromatic carbons appearing in the 114-150 ppm range.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups. Characteristic absorption bands include the N-H stretching of the primary amine groups around 3400-3200 cm⁻¹, the C=O stretching of the ester group at approximately 1720 cm⁻¹, the C=C stretching of the aromatic rings around 1600 cm⁻¹, and the C-O stretching of the ester linkage near 1270 cm⁻¹.
Conclusion
This technical guide provides essential information for the successful synthesis and characterization of Bis(4-aminophenyl) terephthalate. The detailed protocols for the two primary synthetic routes, along with the tabulated quantitative data and characterization guidelines, offer a solid foundation for researchers and professionals working with this important monomer. Careful control of reaction conditions is crucial for achieving high purity and yield, which are paramount for the subsequent polymerization into high-performance materials.
